9'''-Methyllithospermate B
Description
Contextualization within Natural Product Research
9'''-Methyllithospermate B, a phenolic compound, is a significant subject of natural product research. biorbyt.comchemicalbook.com This field of study focuses on the isolation, structure elucidation, and determination of the biological activities of chemical substances produced by living organisms. researchgate.net Natural products have historically been a rich source of new drugs and therapeutic leads. nih.gov
The investigation of this compound is rooted in the study of traditional medicinal plants. It is a derivative of lithospermic acid B and is classified as a phenylpropanoid. made-in-china.comchemfaces.com Phenylpropanoids are a large class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine.
Historical Overview of Discovery and Initial Investigations
This compound was first identified as a natural product isolated from the roots of Salvia miltiorrhiza Bge. chemfaces.com This plant, also known as Danshen, has a long history of use in traditional Chinese medicine. Initial investigations into the chemical constituents of Salvia species led to the discovery of a variety of salvianolic acids and their derivatives, including this compound. chemfaces.com
Early studies focused on the isolation and structural identification of this compound. Researchers utilized various chromatographic techniques to purify this compound from plant extracts. chemfaces.com Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), were instrumental in determining its complex chemical structure. chemfaces.comarabjchem.org A study published in 2007 detailed the isolation and structural determination of this compound from Salvia yunnanensis. chemfaces.com
Significance in Contemporary Pharmaceutical and Biomedical Research
In recent years, this compound has garnered attention for its potential therapeutic applications, making it a molecule of interest in pharmaceutical and biomedical research. bmrat.org Research has explored its biological activities and potential roles in various disease models.
One area of investigation is its potential role in the treatment of COVID-19. Through high-throughput virtual screening, this compound was identified as a potential drug candidate for targeting the interaction of the SARS-CoV-2 spike protein with ACE2 and integrins. researchgate.netresearchgate.net
Furthermore, studies have investigated its interaction with specific enzymes. For instance, research has shown that this compound can bind to UDP-glucose ceramide glucosyltransferase (UGCG), an enzyme implicated in hepatic fibrosis. nih.gov This finding suggests a potential therapeutic avenue for liver diseases.
Table 1: Key Research Findings for this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| COVID-19 Research | Identified as a potential drug candidate through virtual screening to target SARS-CoV-2 spike protein interactions. | researchgate.netresearchgate.net |
| Hepatic Fibrosis | Binds to UDP-glucose ceramide glucosyltransferase (UGCG), suggesting a potential role in treating liver fibrosis. | nih.gov |
| Pharmaceutical Formulation | A constituent of the approved drug Xuebijing Injection for sepsis treatment in China. | arabjchem.org |
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[(E)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Derivation Studies of 9 Methyllithospermate B
Botanical Sources and Geographic Distribution, with Emphasis on Salvia miltiorrhiza
9'''-Methyllithospermate B is primarily isolated from Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family. nih.gov Commonly known as Danshen or red sage, this plant is highly valued in traditional Chinese medicine. nih.govnih.gov The roots and rhizomes of Salvia miltiorrhiza are the primary parts of the plant where this compound and other related phenolic acids are concentrated. nih.gov
Salvia miltiorrhiza is native to China and Japan. nih.gov In China, its natural habitat spans several provinces, including Hebei, Shanxi, Shaanxi, Shandong, Henan, and Jiangsu. nih.govcas.cn The plant typically thrives on grassy slopes, in forests, and along stream banks at altitudes ranging from 90 to 1,200 meters. nih.govcas.cn It prefers a mild, humid climate and well-drained, sandy soil. cas.cn Due to its medicinal importance, Salvia miltiorrhiza is also widely cultivated in various regions of China. nih.gov
The following table provides a summary of the botanical sources and geographic distribution of Salvia miltiorrhiza, the primary source of this compound.
| Botanical Source | Family | Common Names | Geographic Distribution | Habitat |
| Salvia miltiorrhiza Bunge | Lamiaceae | Danshen, Red Sage, Chinese Sage | Native to China and Japan. Found in Chinese provinces such as Hebei, Shanxi, Shaanxi, Shandong, Henan, and Jiangsu. nih.govnih.govcas.cn | Grassy areas in forests, hillsides, and along stream banks, at elevations of 90-1,200 meters. nih.govcas.cn |
Advanced Chromatographic Techniques for Isolation and Purification from Complex Matrices
The isolation and purification of this compound from the complex chemical matrix of Salvia miltiorrhiza extracts necessitate the use of advanced chromatographic techniques. Given its nature as a polar phenolic acid, a multi-step purification strategy is often employed to achieve high purity.
Initial extraction from the dried roots and rhizomes of Salvia miltiorrhiza is typically performed using a solvent system such as 80% aqueous acetone. The resulting crude extract contains a multitude of compounds, including both hydrophilic phenolic acids and lipophilic tanshinones.
To separate these components, a variety of chromatographic methods are utilized. Macroporous resin column chromatography is a common initial step for the fractionation of the crude extract. This technique separates compounds based on their polarity and molecular size, allowing for the enrichment of the phenolic acid fraction.
Following this initial separation, High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of this compound. Reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase and a polar mobile phase are employed. By carefully controlling the gradient of the mobile phase, phenolic acids with similar structures can be effectively separated. Preparative HPLC allows for the isolation of larger quantities of the pure compound.
Another advanced technique, High-Speed Counter-Current Chromatography (HSCCC) , has proven effective for the separation of natural products, including phenolic compounds from Salvia miltiorrhiza. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, which can sometimes lead to irreversible adsorption of the sample. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.
The table below summarizes the advanced chromatographic techniques used for the isolation and purification of phenolic compounds like this compound from Salvia miltiorrhiza.
| Chromatographic Technique | Principle of Separation | Application in Isolation |
| Macroporous Resin Column Chromatography | Adsorption and molecular size exclusion | Initial fractionation of crude extract to enrich for phenolic acids. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase and a mobile phase | Fine purification of individual phenolic acids, including this compound. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | Separation of complex mixtures of natural products without a solid support. |
Identification and Characterization of Structurally Related Natural Analogs
This compound belongs to a larger family of structurally related phenolic acids found in Salvia miltiorrhiza. These compounds are all derivatives of caffeic acid, and can be classified as monomers, dimers, trimers, and tetramers based on their degree of polymerization. nih.govnih.gov
As a caffeic acid tetramer, this compound shares a common structural backbone with other complex phenolic acids in the plant. Some of the key structurally related natural analogs include:
Lithospermic acid B : Another caffeic acid tetramer that is closely related to this compound.
Rosmarinic acid : A dimer of caffeic acid and 3,4-dihydroxyphenyllactic acid, it is one of the most abundant phenolic acids in Salvia species. mdpi.com
Salvianolic acids : This is a large group of caffeic acid oligomers, including salvianolic acid A, salvianolic acid B, and others. nih.gov Salvianolic acid B is a trimer of caffeic acid.
Isolithospermate derivatives : Recent research has led to the isolation of new phenolic acids from Salvia miltiorrhiza, such as 9''-methyl-isolithospermate, 9'-ethyl-9''-methyl-isolithospermate, and 9',9''-dimethyl-isolithospermate, which are structural isomers and derivatives of lithospermates. cas.cn
The structural diversity of these compounds arises from the different ways in which the caffeic acid units are linked together. The identification and characterization of these analogs are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following table presents some of the natural analogs of this compound found in Salvia miltiorrhiza.
| Compound Name | Structural Class |
| Lithospermic acid B | Caffeic acid tetramer |
| Rosmarinic acid | Caffeic acid dimer |
| Salvianolic acid A | Caffeic acid trimer |
| Salvianolic acid B | Caffeic acid trimer |
| 9''-Methyl-isolithospermate | Isolithospermate derivative |
| 9'-Ethyl-9''-methyl-isolithospermate | Isolithospermate derivative |
| 9',9''-Dimethyl-isolithospermate | Isolithospermate derivative |
Total Synthesis and Semi-Synthetic Strategies for this compound and its Derivatives
The complex structure of this compound presents a significant challenge for total chemical synthesis. While the total synthesis of this compound itself has not been extensively reported, synthetic strategies for closely related analogs, such as lithospermic acid, provide insight into the potential approaches that could be employed. The enantioselective total synthesis of (+)-lithospermic acid has been achieved through a convergent approach, highlighting the feasibility of constructing these complex molecules in the laboratory. nih.gov Key steps in such syntheses often involve the strategic formation of carbon-carbon and carbon-oxygen bonds to assemble the intricate core structure.
Semi-synthetic strategies offer a more accessible route to producing derivatives of this compound. This approach involves chemically modifying the natural product after it has been isolated from its botanical source. Such modifications can be used to explore structure-activity relationships and to potentially develop new compounds with enhanced properties.
For instance, the magnesium ion in magnesium lithospermate B can be replaced with other metal ions, such as chromium, manganese, cobalt, or nickel, to form new metal-lithospermate B complexes. mdpi.com This demonstrates a simple semi-synthetic modification that can lead to compounds with altered biological activities.
Furthermore, the synthesis of various derivatives of caffeic acid, the fundamental building block of this compound, is well-established. These synthetic methods could potentially be adapted to create more complex derivatives of the parent compound.
The table below outlines the approaches to the synthesis and derivatization of this compound and related compounds.
| Synthetic Strategy | Description | Example Application |
| Total Synthesis | The complete chemical synthesis of the molecule from simple starting materials. | Enantioselective total synthesis of (+)-lithospermic acid. nih.gov |
| Semi-synthesis | Chemical modification of the naturally isolated compound. | Formation of transition metal ion complexes of lithospermate B. mdpi.com |
| Derivative Synthesis | Synthesis of simpler, related compounds to understand the chemistry of the core structure. | Synthesis of caffeic acid phenethyl ester and other caffeic acid derivatives. |
Biosynthetic Pathways and Enzymology of 9 Methyllithospermate B
Proposed Biosynthetic Routes for Lithospermic Acid Derivatives
The biosynthesis of lithospermic acid derivatives, including lithospermic acid B, is a complex process that merges two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways provide the necessary molecular backbones that are subsequently assembled and modified to create the diverse array of salvianolic acids.
The phenylpropanoid pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL), converts L-phenylalanine into cinnamic acid. This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA.
Concurrently, the tyrosine-derived pathway starts with the amino acid L-tyrosine. Tyrosine aminotransferase (TAT) converts L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then reduced by 4-hydroxyphenylpyruvate reductase (HPPR) to yield 4-hydroxyphenyllactic acid.
The convergence of these two pathways is a critical step in the formation of rosmarinic acid, a key intermediate. Rosmarinic acid synthase (RAS) catalyzes the esterification of 4-coumaroyl-CoA from the phenylpropanoid pathway and 4-hydroxyphenyllactic acid from the tyrosine-derived pathway to form rosmarinic acid.
Lithospermic acid B is believed to be formed through the dimerization of rosmarinic acid, a process that is not yet fully characterized but is thought to involve oxidative coupling reactions. From lithospermic acid B, the final step to produce 9'''-Methyllithospermate B is a methylation reaction. This proposed final step involves the transfer of a methyl group to the 9'''-carboxyl group of lithospermic acid B.
Identification and Characterization of Key Enzymes Involved in the Methylation and Linkage Steps
While the specific enzyme that catalyzes the final methylation of lithospermic acid B to form this compound has not yet been definitively identified, the enzymes involved in the synthesis of its precursor are well-characterized.
The formation of the crucial ester linkage in rosmarinic acid is catalyzed by rosmarinic acid synthase (RAS) . This enzyme belongs to the BAHD acyltransferase family and is responsible for the condensation of 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid.
The subsequent dimerization of rosmarinic acid to form lithospermic acid B is thought to be mediated by oxidative enzymes such as cytochrome P450 monooxygenases (CYPs) or laccases . Specifically, CYP98A14 has been implicated in the biosynthesis of salvianolic acids in Salvia miltiorrhiza.
For the final methylation step to produce this compound, it is hypothesized that an O-methyltransferase (OMT) is involved. Plant OMTs are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl or carboxyl group of a substrate. In the context of other phenolic compounds, caffeic acid O-methyltransferases (COMTs) are known to be involved in methylation. While direct evidence is lacking for this compound, the structural difference from its precursor strongly suggests the action of a specific methyltransferase.
Table 1: Key Enzymes in the Biosynthesis of Lithospermic Acid B
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |
| Tyrosine aminotransferase | TAT | Converts L-tyrosine to 4-hydroxyphenylpyruvic acid |
| 4-hydroxyphenylpyruvate reductase | HPPR | Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid |
| Rosmarinic acid synthase | RAS | Catalyzes the formation of rosmarinic acid |
| Cytochrome P450 monooxygenase | CYP98A14 | Implicated in the oxidative coupling to form salvianolic acids |
| O-methyltransferase | OMT | Proposed to catalyze the final methylation to this compound |
Genetic Determinants and Regulatory Mechanisms of Biosynthesis
The biosynthesis of salvianolic acids, the family to which this compound belongs, is under complex genetic control. The expression of the biosynthetic genes is regulated by a network of transcription factors that respond to various developmental and environmental cues. Several families of transcription factors have been identified as key regulators in Salvia miltiorrhiza.
MYB (myeloblastosis) transcription factors play a significant role. For instance, SmMYB71 has been shown to negatively regulate salvianolic acid biosynthesis, while SmMYB98 acts as a positive regulator. nih.govfrontiersin.orgSmMYB52 also positively influences the pathway by directly activating the promoters of several key enzyme genes. cas.cn
bHLH (basic helix-loop-helix) transcription factors , such as SmbHLH37 and SmMYC2 , are also involved in the regulation of this pathway, often in response to jasmonate signaling. researchgate.net These transcription factors can act either as activators or repressors of the biosynthetic genes, thereby fine-tuning the production of salvianolic acids.
The interplay between these different transcription factors forms a complex regulatory network that controls the flux through the biosynthetic pathway. However, the specific genetic determinants and regulatory mechanisms that control the final methylation step to produce this compound remain to be elucidated. It is plausible that the expression of the yet-to-be-identified O-methyltransferase is also controlled by this or a similar regulatory network.
Table 2: Key Transcription Factors Regulating Salvianolic Acid Biosynthesis
| Transcription Factor | Family | Regulatory Role |
|---|---|---|
| SmMYB71 | MYB | Negative regulator |
| SmMYB98 | MYB | Positive regulator |
| SmMYB52 | MYB | Positive regulator |
| SmbHLH37 | bHLH | Repressor in JA signaling |
| SmMYC2 | bHLH | Activator in JA signaling |
Isotopic Labeling and Precursor Feeding Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in a biological system. mdpi.com By feeding plants with precursors labeled with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C), researchers can follow the incorporation of these isotopes into downstream metabolites. This provides direct evidence for the biosynthetic pathway and the relationships between different compounds.
In the context of this compound, such studies would be invaluable for confirming the proposed biosynthetic pathway. For example, feeding a plant with ¹³C-labeled L-phenylalanine or L-tyrosine and then detecting the label in this compound would confirm that it is derived from these amino acids via the phenylpropanoid and tyrosine-derived pathways. Similarly, providing labeled lithospermic acid B as a precursor could directly demonstrate its conversion to this compound and help in the identification of the responsible enzyme.
To date, no specific isotopic labeling or precursor feeding studies have been published that focus on the biosynthesis of this compound. The elucidation of its complete biosynthetic pathway will likely require such experiments in the future.
Structure Activity Relationship Sar Studies of 9 Methyllithospermate B and Its Analogs
Identification of Core Structural Elements Crucial for Biological Efficacy
The biological efficacy of 9'''-Methyllithospermate B and its analogs is intrinsically linked to their core molecular framework. These compounds belong to the salvianolic acid family, which are complex esters typically composed of danshensu (B613839) (3,4-dihydroxyphenyllactic acid) and caffeic acid moieties.
Elucidation of Specific Functional Groups Influencing Target Affinity and Selectivity (e.g., K_D values for UGCG)
While the core structure is essential, specific functional groups dictate the potency and selectivity of interaction with biological targets. One such target identified for this class of compounds is UDP-glucose ceramide glucosyltransferase (UGCG), a key enzyme in glycosphingolipid metabolism. researchgate.net
Studies utilizing Surface Plasmon Resonance (SPR) have quantified the binding affinity of this compound and related compounds to UGCG. The dissociation constant (K_D) is a measure of binding affinity, with lower values indicating a stronger interaction. The phenolic hydroxyl (-OH) groups, characteristic of these compounds, play a critical role in target binding. For example, molecular docking studies of the related Salvianolic acid B with UGCG revealed that its phenolic hydroxyls form hydrogen bonds with key amino acid residues, such as D236 and R272, in the enzyme's catalytic site. researchgate.net The presence and positioning of these hydroxyl groups, along with carboxyl (-COOH) groups, are crucial for establishing the necessary interactions for high-affinity binding and subsequent biological effect. nih.gov
The following table presents the binding affinities of this compound and some of its analogs for the enzyme UGCG, demonstrating the influence of structural variations on target affinity.
| Compound | K_D (μM) for UGCG |
| This compound | 194 |
| Salvianolic acid B | 138 |
| Gallic acid | 126 |
| Lithospermate B | 3,622 |
| Data sourced from reference researchgate.net |
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov Chiral molecules and their corresponding enantiomers often exhibit different pharmacological and pharmacokinetic properties because biological targets, such as enzymes and receptors, are themselves chiral. nih.govnih.gov
This compound is a chiral molecule, possessing multiple stereocenters. Its parent compound, Salvianolic acid B, has had its absolute configuration corrected and established to be the same as Lithospermic acid B. nih.gov This clarification is vital for understanding its interaction with biological systems. The synthesis of salvianolic acids can result in various stereoisomeric derivatives, each potentially having a unique biological profile. researchgate.net
While specific studies detailing the stereochemical requirements of this compound for its activity are not extensively documented in the reviewed literature, the principles of stereochemistry in drug action are well-established. nih.govresearchgate.net For many natural products, only one specific isomer displays significant biological activity. nih.gov This stereoselectivity often arises from the precise fit required for binding to a target protein. Differences in the 3D shape of stereoisomers can lead to variations in binding affinity and, consequently, in biological response. Therefore, controlling the stereochemistry during synthesis and isolating the most active stereoisomer are crucial steps in developing these compounds as therapeutic agents. nih.gov
Computational Approaches to SAR: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling, and Virtual Screening
Computational methods are powerful tools for accelerating drug discovery and understanding SAR. researchgate.net These approaches were utilized to investigate the interaction of this compound and related compounds with their targets.
Virtual Screening: This technique was employed to screen a library of traditional Chinese medicine compounds to identify potential binders to the UGCG enzyme. This computational approach successfully identified several compounds from Salvia miltiorrhiza, including precursors to this compound, as potential ligands for UGCG. researchgate.net
Molecular Docking: Following virtual screening, molecular docking was used to predict the binding mode of these compounds within the active site of UGCG. Docking simulations for Salvianolic acid B, a close analog, showed that its phenolic hydroxyl groups formed crucial hydrogen bond interactions with the catalytically important residues D236 and R272 of the enzyme. researchgate.net This provides a molecular-level explanation for the observed binding and inhibitory activity. Molecular docking is a versatile tool for predicting protein-ligand interactions and guiding the design of new inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. amanote.com By analyzing a set of molecules with known activities, QSAR can predict the activity of new, unsynthesized analogs. While a specific QSAR model for this compound analogs was not detailed in the provided sources, this methodology represents a valuable future step. By generating various analogs of this compound and measuring their UGCG inhibitory activity, a QSAR model could be developed to identify the key structural descriptors (e.g., steric, electronic, hydrophobic properties) that govern potency, thereby guiding the synthesis of more effective inhibitors.
Analytical and Bioanalytical Methodologies for 9 Methyllithospermate B Research
High-Resolution Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC, GC)
High-resolution chromatography is indispensable for the separation, purification, and quantification of 9'''-Methyllithospermate B from complex mixtures, such as plant extracts or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing non-volatile and thermally sensitive compounds like this compound. UPLC, utilizing smaller particle-sized columns, offers faster analysis times and higher resolution compared to traditional HPLC. Reversed-phase chromatography, typically with a C18 stationary phase, is commonly employed. A gradient elution system using a mixture of an aqueous solvent (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) allows for the effective separation of the compound from other related polyphenols. Detection is usually achieved using a Diode Array Detector (DAD) or UV-Vis detector, set at the maximum absorbance wavelength of the compound's chromophores.
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the compound's low volatility and thermal lability. Its large molecular weight and multiple polar functional groups would require chemical derivatization to increase volatility and thermal stability, a process that can add complexity and potential for analytical error.
Below is a table representing typical parameters for an HPLC method developed for the quantification of this compound.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 25 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 330 nm |
| Run Time | 35 minutes |
Advanced Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, HRMS, IR, UV-Vis)
Spectroscopic methods are crucial for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed molecular structure. researchgate.netarxiv.org One-dimensional (1D) NMR (¹H and ¹³C) provides information on the types and numbers of protons and carbons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to establish the connectivity between atoms, confirming the specific arrangement of the caffeic acid and danshensu (B613839) moieties and the position of the methyl group. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and molecular formula of this compound. This technique is critical for confirming the identity of the compound and distinguishing it from isomers.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) from carboxylic acid and ester groups, aromatic carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the aromatic rings and double bonds in the caffeic acid components, results in characteristic absorption maxima in the UV-Vis spectrum, which can be used for preliminary identification and quantification.
The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.
Table 2: Key Spectroscopic Data for Structural Confirmation of this compound
| Technique | Observed Feature | Interpretation |
| HRMS | Exact m/z value | Confirms molecular formula (e.g., C₂₈H₂₄O₁₂) |
| ¹H NMR | Chemical shifts and coupling constants | Reveals number and environment of protons (aromatic, vinyl, methine, etc.) |
| ¹³C NMR | Chemical shifts | Identifies all unique carbon atoms (carbonyl, aromatic, aliphatic, etc.) |
| IR | Absorption bands (~cm⁻¹) | Broad ~3400 (O-H), ~1720 (C=O, ester), ~1685 (C=O, acid), ~1600 (C=C, aromatic) |
| UV-Vis | Absorption maxima (λₘₐₓ in nm) | ~285 nm and ~325 nm, characteristic of phenolic acid structures |
Bioanalytical Assays for Concentration Determination in In Vitro and Ex Vivo Biological Samples
Determining the concentration of this compound in complex biological matrices like plasma, urine, or tissue homogenates requires highly sensitive and selective bioanalytical methods. researchgate.net These assays are fundamental for pharmacokinetic, metabolic, and efficacy studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this purpose. nih.govnih.gov It combines the powerful separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. An LC-MS/MS method involves developing a specific multiple reaction monitoring (MRM) transition for this compound and an appropriate internal standard.
Sample preparation is a critical preceding step to remove proteins and other interfering substances. nih.gov Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent like cold acetonitrile or methanol (B129727) is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): Uses an immiscible organic solvent to extract the analyte from the aqueous biological matrix.
Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a different solvent, providing a cleaner sample.
Table 3: Hypothetical LC-MS/MS Parameters for Bioanalysis of this compound
| Parameter | Specification |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography | UPLC with a C18 column |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Specific precursor ion → product ion (e.g., m/z 551 → m/z 353) |
| Internal Standard | A structurally similar compound (e.g., Lithospermic acid) |
| Quantification | Based on peak area ratio of the analyte to the internal standard |
Method Validation and Quality Control in Research Settings (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)
To ensure that an analytical method provides reliable and reproducible results, it must be validated according to established guidelines. demarcheiso17025.comeuropa.euelementlabsolutions.com Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. ujpronline.com Key validation parameters include:
Linearity and Range : This establishes the concentration range over which the method's response is directly proportional to the analyte concentration. sps.nhs.uk It is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of >0.99 is typically desired.
Accuracy : This measures the closeness of the experimental value to the true value. elementlabsolutions.com It is determined by spike-recovery experiments, where known amounts of the analyte are added to a blank matrix and analyzed. The results are expressed as percent recovery.
Precision : This expresses the closeness of agreement between a series of measurements from the same sample. elementlabsolutions.com It is evaluated at two levels:
Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day.
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days. Precision is typically reported as the relative standard deviation (RSD).
Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. woah.orgut.ee
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably quantified with specified levels of accuracy and precision. woah.orgut.eeaoac.org It is the practical lower limit for reporting quantitative results.
The table below provides typical acceptance criteria for the validation of an analytical method for this compound.
Table 4: General Acceptance Criteria for Analytical Method Validation
| Validation Parameter | Acceptance Criterion |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85% - 115% (for bioanalysis: 80% - 120%) |
| Precision (% RSD) | ≤ 10% (for bioanalysis: ≤ 15%) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1; must meet accuracy/precision criteria |
Perspectives and Future Directions in 9 Methyllithospermate B Research
Unexplored Biological Activities and Novel Pharmacological Targets
While the known inhibitory effect of 9'''-Methyllithospermate B on ceramide glucosyltransferase (UGCG) opens a promising therapeutic window, particularly in the context of hepatic fibrosis, the full spectrum of its biological activities is likely far broader. mdpi.com The rich pharmacological profile of other compounds from Salvia miltiorrhiza, commonly known as Danshen, suggests that this compound may harbor untapped potential in various therapeutic areas. scienmag.comnih.gov Future research should be directed towards elucidating these unexplored activities and identifying novel pharmacological targets.
Potential Areas for Investigation:
Anti-inflammatory and Immunomodulatory Effects: Many phenolic compounds exhibit potent anti-inflammatory properties. scbt.comresearchgate.netnih.gov Preliminary evidence suggests that related compounds from Salvia miltiorrhiza can modulate inflammatory pathways. frontiersin.org It is plausible that this compound could influence key inflammatory mediators and signaling pathways, such as NF-κB and MAPK, which are implicated in a wide range of chronic diseases. nih.gov
Neuroprotective Activities: The neuroprotective effects of magnesium lithospermate B, a salt of a related compound, have been documented, suggesting that the lithospermate scaffold is worthy of investigation in the context of neurological disorders. researchgate.net Given the role of oxidative stress and inflammation in neurodegeneration, exploring the potential of this compound to mitigate these processes in neuronal cells could unveil new therapeutic strategies for conditions like Alzheimer's and Parkinson's disease. nih.govfrontiersin.org
Anticancer Potential: While research into the anticancer properties of this compound is still in its infancy, other constituents of Salvia miltiorrhiza, such as tanshinones, have demonstrated significant antitumor activities. frontiersin.orgnih.gov Investigating the effects of this compound on cancer cell proliferation, apoptosis, and angiogenesis could reveal novel anticancer applications. nih.govmdpi.com
| Potential Therapeutic Area | Rationale for Exploration | Key Pathways/Targets to Investigate |
| Inflammatory Diseases | Phenolic structure and known activities of related compounds. | NF-κB, MAPK, Pro-inflammatory cytokines (TNF-α, IL-6) |
| Neurodegenerative Diseases | Neuroprotective effects of related lithospermates. | Oxidative stress pathways, Nrf2, Inflammatory signaling in microglia. nih.govmdpi.com |
| Cancer | Anticancer activity of other Salvia miltiorrhiza constituents. | Cell cycle regulation, Apoptosis pathways (caspases), Angiogenesis factors (VEGF). |
Potential as a Chemical Probe for Fundamental Biological Processes
The specificity of a molecule for a particular biological target can transform it from a therapeutic candidate into a powerful research tool. The identification of this compound as an inhibitor of ceramide glucosyltransferase (UGCG) positions it as a potential chemical probe to dissect the intricate roles of glycosphingolipid metabolism in health and disease. nih.govresearchgate.net
Selective inhibitors of enzymes like UGCG are invaluable for studying the downstream consequences of enzyme inhibition in a controlled manner. amsterdamumc.nlnih.gov By using this compound, researchers can investigate the cellular and physiological functions of UGCG and its products. This could include elucidating the role of glycosphingolipids in cell signaling, membrane trafficking, and intercellular communication.
Potential Applications as a Chemical Probe:
Dissecting Glycosphingolipid Metabolism: As a selective inhibitor, this compound can be used to perturb glycosphingolipid pathways, allowing for a detailed study of their regulation and interplay with other metabolic networks.
Validating UGCG as a Drug Target: By observing the phenotypic effects of UGCG inhibition by this compound in various disease models, researchers can further validate this enzyme as a viable target for therapeutic intervention.
Investigating Off-Target Effects: The development of structurally related but inactive analogs of this compound would be invaluable as negative controls to ensure that observed biological effects are indeed due to the inhibition of UGCG.
Development of In Vitro and Ex Vivo Disease Models for Further Research
To thoroughly investigate the therapeutic potential of this compound, the development and utilization of relevant in vitro and ex vivo disease models are crucial. These models provide a platform to study the compound's mechanism of action, efficacy, and potential toxicity in a controlled environment before advancing to more complex in vivo studies.
Given the known activity of this compound against UGCG, models of diseases where glycosphingolipid metabolism is dysregulated are of particular interest.
Relevant Disease Models:
In Vitro Models:
Hepatic Fibrosis Models: Co-cultures of hepatocytes and hepatic stellate cells can be used to mimic the fibrotic process in the liver. The effect of this compound on stellate cell activation and collagen deposition can be assessed in these systems.
Cardiovascular Disease Models: Hypoxia/reoxygenation models using cardiomyocytes can simulate ischemic injury, allowing for the investigation of the compound's cardioprotective effects. mdpi.com
Cancer Cell Lines: A panel of cancer cell lines representing different tumor types can be used to screen for antiproliferative and pro-apoptotic effects.
Ex Vivo Models:
Precision-Cut Tissue Slices: This technique allows for the study of the compound's effects on intact tissue architecture. For example, precision-cut liver slices from fibrotic animal models can be used to assess the anti-fibrotic efficacy of this compound.
Isolated Perfused Organs: Models such as the isolated perfused heart can be employed to study the direct pharmacological effects of the compound on organ function, independent of systemic influences.
| Model Type | Specific Example | Application for this compound Research |
| In Vitro | Co-culture of hepatocytes and hepatic stellate cells | Assessing anti-fibrotic activity |
| In Vitro | Cardiomyocyte hypoxia/reoxygenation model | Investigating cardioprotective effects |
| Ex Vivo | Precision-cut liver slices from a fibrotic animal model | Evaluating efficacy in a complex tissue environment |
| Ex Vivo | Isolated perfused heart model | Studying direct effects on cardiac function |
Opportunities and Challenges in Preclinical Translational Research Pathways
The journey of a natural product from the laboratory to the clinic is fraught with challenges, and this compound is no exception. However, the unique biological activities of this compound also present significant opportunities for its development as a therapeutic agent.
Challenges:
Synthesis and Scalability: The complex structure of this compound may pose challenges for large-scale, cost-effective synthesis, which is a critical step for extensive preclinical and clinical studies. nih.govresearchgate.netresearchgate.net
Poor Bioavailability: Like many phenolic compounds, this compound may suffer from low oral bioavailability due to factors such as poor solubility, extensive first-pass metabolism, and rapid elimination. mdpi.comnih.govmdpi.com Pharmacokinetic studies of related salvianolic acids have highlighted these challenges.
Target Specificity and Off-Target Effects: While its inhibition of UGCG is a promising starting point, a thorough investigation of its selectivity and potential off-target effects is necessary to ensure a favorable safety profile.
Opportunities:
Novel Mechanism of Action: The inhibition of UGCG represents a relatively novel approach for treating diseases like hepatic fibrosis, potentially offering advantages over existing therapies.
Formulation Development: Advances in drug delivery technologies, such as nanoformulations and self-emulsifying drug delivery systems (SEDDS), offer opportunities to overcome the bioavailability challenges associated with phenolic compounds. mdpi.comdrug-dev.comnih.gov
Synergistic Combinations: this compound could be explored in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. nih.gov
Translational Research from Traditional Medicine: The long history of Salvia miltiorrhiza use in traditional medicine provides a valuable foundation and rationale for its modern therapeutic development. scienmag.comfrontiersin.org
Q & A
How can 9'''-Methyllithospermate B be isolated and purified from natural sources?
Methodological Answer:
this compound is primarily extracted from Cynoglossum columnae using methanol or ethanol-based solvent systems. Post-extraction, chromatographic techniques such as silica gel column chromatography are employed for preliminary separation. High-performance liquid chromatography (HPLC) with optimized mobile phases (e.g., acetonitrile/water with formic acid) and mass spectrometry (LC-MS/MS) are critical for final purification and validation. The compound’s retention time (4.44 min) and MRM transitions (730.8 → 533.2 m/z) under specific declustering (-166 V) and collision energy (-28 eV) settings can guide method optimization .
What spectroscopic and chromatographic techniques are essential for structural elucidation of this compound?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D NMR) is indispensable for resolving its complex phenolic ester structure. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, MW 732.64) . For chromatographic validation, reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using MRM transitions (e.g., 730.8 → 533.2 m/z) under optimized parameters (DP: -166 V, CE: -28 eV) ensures specificity .
How should experimental designs address discrepancies in reported pharmacokinetic properties of this compound?
Methodological Answer:
Variations in bioavailability or metabolic stability across studies may stem from differences in administration routes (oral vs. intravenous) or analytical methods. To resolve contradictions:
- Standardize in vivo models (e.g., rodent pharmacokinetic studies with controlled diets).
- Cross-validate LC-MS/MS protocols using identical column types (e.g., C18) and ionization settings.
- Conduct stability studies under physiological conditions (pH, temperature) to assess compound degradation .
What strategies are recommended for evaluating the bioactivity of this compound in in vitro and in vivo models?
Methodological Answer:
- In vitro: Use cell-based assays (e.g., endothelial or cancer cell lines) to assess antioxidant or anti-inflammatory activity. Measure ROS scavenging via DCFH-DA probes or cytokine release (e.g., TNF-α, IL-6) via ELISA.
- In vivo: Employ murine models of oxidative stress (e.g., LPS-induced inflammation) with dose-response studies (e.g., 10–100 mg/kg). Include positive controls (e.g., ascorbic acid) and validate outcomes via histopathology or biomarker profiling (e.g., SOD, GPx) .
How can computational chemistry predict the stability and bioactivity of synthetic derivatives of this compound?
Methodological Answer:
- Apply density functional theory (DFT) to calculate bond dissociation energies for stability prediction.
- Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., COX-2, NF-κB).
- Validate predictions with in vitro assays comparing parent and derivative compounds. For instance, methyl ester modifications may enhance lipophilicity and membrane permeability .
What quality control measures are critical for quantifying this compound in plant extracts?
Methodological Answer:
- Establish a calibration curve using certified reference standards (purity ≥98%) across a linear range (e.g., 0.1–100 µg/mL).
- Perform spike-and-recovery experiments (80–120% recovery) to validate extraction efficiency.
- Monitor intra-/inter-day precision (RSD <5%) and limit of detection (LOD <0.01 µg/mL) via LC-MS/MS .
How can multi-omics approaches elucidate the molecular targets of this compound?
Methodological Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., Nrf2/ARE pathway activation).
- Metabolomics: LC-MS-based profiling to map metabolic shifts (e.g., glutathione metabolism).
- Network Pharmacology: Integrate omics data with STRING or KEGG databases to reconstruct interaction networks. Validate hub targets (e.g., Keap1) via siRNA knockdown .
What experimental controls are essential for reproducibility in studies on this compound?
Methodological Answer:
- Negative Controls: Use solvent-only (e.g., DMSO) and untreated cohorts in in vivo studies.
- Technical Replicates: Triplicate runs in HPLC/MS analyses to minimize instrument variability.
- Blinding: Randomize treatment groups and blind analysts to sample identities during data collection .
How should conflicting data on the antioxidant vs. pro-oxidant effects of this compound be resolved?
Methodological Answer:
- Context-dependent effects may arise from concentration (e.g., pro-oxidant at >50 µM) or cell type specificity.
- Conduct dose- and time-course experiments with parallel measurements of ROS (e.g., HDCFDA) and antioxidant enzymes (e.g., catalase).
- Compare outcomes across standardized models (e.g., HUVECs vs. HepG2 cells) .
What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
- Calculate EC/IC values with 95% confidence intervals.
- For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report effect sizes (e.g., Cohen’s d) for clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
